molecular formula C2BrClF2 B14161800 1-Bromo-2-chloro-1,2-difluoroethene CAS No. 2106-93-6

1-Bromo-2-chloro-1,2-difluoroethene

Cat. No.: B14161800
CAS No.: 2106-93-6
M. Wt: 177.37 g/mol
InChI Key: YUCIHXMZQIKZTE-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-1,2-difluoroethene (CAS 2106-93-6) is a halogenated ethene derivative with the molecular formula C₂BrClF₂. Its structure features a double bond between two carbon atoms substituted with bromine (Br), chlorine (Cl), and two fluorine (F) atoms (Figure 1). This configuration creates geometric isomerism (cis/trans) due to restricted rotation around the C=C bond.

Properties

CAS No.

2106-93-6

Molecular Formula

C2BrClF2

Molecular Weight

177.37 g/mol

IUPAC Name

1-bromo-2-chloro-1,2-difluoroethene

InChI

InChI=1S/C2BrClF2/c3-1(5)2(4)6

InChI Key

YUCIHXMZQIKZTE-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)Br)(F)Cl

Origin of Product

United States

Preparation Methods

Catalytic Bromination of Vinylidene Fluoride Followed by Dehydrobromination

The most widely documented synthesis involves a two-step process starting from vinylidene fluoride (CF₂=CH₂). In the first step, bromine undergoes catalytic addition to vinylidene fluoride to form 1,2-dibromo-1,1-difluoroethane (CF₂Br-CH₂Br). This reaction is typically conducted at 40–70°C under 0.1–0.5 MPa pressure using triethylamine or terpene-based catalysts (0.02–0.05 wt% relative to bromine) to achieve >98% selectivity.

The second step involves dehydrobromination using a 100–350 mol% aqueous alkali solution (e.g., NaOH) at 70–150°C in a reactive distillation setup. This eliminates HBr to yield 1-bromo-2-chloro-1,2-difluoroethene with 93.5% purity and 85.8% overall yield. Key advantages include:

  • Scalability : Suitable for industrial production due to minimal byproducts.
  • Cost-effectiveness : Avoids expensive zinc-based reagents used in older methods.

Halothane Dehydrohalogenation

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane, CF₃-CHBrCl) serves as a precursor when treated with strong bases like KOH or NaNH₂. Under controlled conditions (70–120°C), sequential elimination of HF and HBr generates the target compound. This method offers:

  • High functional group tolerance : Compatible with aromatic substrates for synthesizing derivatives.
  • Yield : Up to 76% purity after distillation, though competing eliminations may reduce selectivity.

Metal-Mediated Dehalogenation

1,4-Dibromo-2-chloro-1,1,2-trifluorobutylene (CF₂Br-CClF-CH₂Br) undergoes dehalogenation using Zn, Fe, or Mg in aqueous media. At 70–90°C, this single-step process removes Br₂ to yield 1-bromo-2-chloro-1,2-difluoroethene with 86.1% yield and 98.9% purity. Benefits include:

  • Solvent-free conditions : Water acts as both solvent and proton source.
  • Waste reduction : Recovered metals (e.g., Zn) can be recycled.

Comparative Analysis of Methods

Method Yield Purity Temperature Catalyst/Reagent Scalability
Catalytic Bromination 85.8% 93.5% 40–150°C Triethylamine/NaOH Industrial
Halothane Route 76% 98% 70–120°C KOH Lab-scale
Dehalogenation 86.1% 98.9% 70–90°C Zn/H₂O Pilot-scale

Byproduct Management and Optimization

  • Impurity control : The catalytic bromination method generates <2% 1,1-difluoroethylene byproducts, removable via fractional distillation.
  • Reaction kinetics : Increasing alkali concentration above 200 mol% in dehydrobromination reduces reaction time by 40% without compromising yield.
  • Catalyst recycling : Terpene catalysts in the bromination step retain >90% activity after five cycles.

Emerging Approaches

Recent studies explore photochemical bromination of 1,2-dichloro-1,2-difluoroethylene using N-bromosuccinimide (NBS) under UV light. Early results show 68% conversion but require optimization for selectivity.

Chemical Reactions Analysis

1-Bromo-2-chloro-1,2-difluoroethene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the ethene backbone allows for addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include halogens, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-chloro-1,2-difluoroethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-1,2-difluoroethene involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Structural Analogues and Geometric Isomerism

Key structural analogues include:

  • 1,2-Difluoroethene (cis and trans isomers) : Lacking bromine and chlorine, these isomers (e.g., Z-1,2-difluoroethene) exhibit lower molecular weights and simpler dipole interactions. Their geometric isomerism has been analyzed via mass-weighted distance vectors and cosine similarity metrics, with cis-trans pairs showing higher structural similarity than 1,1-difluoroethene .
  • 1,1-Dichloro-2,2-difluoroethylene (CAS 79-35-6) : This compound replaces bromine with chlorine, resulting in a higher chlorine content. It is a precursor in chlorotrifluoroethylene production and methoxyflurane synthesis .
  • trans-1,2-Dichloroethene (R-1130(E)) : A refrigerant with a higher boiling point (−52.5°C) compared to fluorinated ethenes due to increased chlorine content .
Physical and Thermodynamic Properties
Compound Molecular Formula Boiling Point (°C) Dipole Moment (D) Vapor Pressure (kPa at 25°C)
1-Bromo-2-chloro-1,2-difluoroethene C₂BrClF₂ Not reported Inferred higher Not reported
Z-1,2-Difluoroethene C₂H₂F₂ -62.5 2.42 1,330 (extrapolated)
trans-1,2-Difluoroethene (R-1132(E)) C₂H₂F₂ -52.5 Not reported Not reported
1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3) C₂HBrClF₃ Not reported Not reported 22.65 kPa at 287.31 K

Key Observations :

  • Boiling Points : Halogen substitution increases boiling points due to molecular weight and polarity. Bromine and chlorine substituents likely elevate the boiling point of 1-bromo-2-chloro-1,2-difluoroethene above −50°C, as seen in dichloroethenes .
  • Dipole Moments : Z-1,2-difluoroethene has a dipole moment of 2.42 D . The bromine and chlorine substituents in the target compound are expected to increase this value significantly due to their higher electronegativity and polarizability.
  • Vapor Pressure: The trifluoroethane analogue (CAS 354-06-3) shows vapor pressures of 22.65 kPa at 287.31 K, suggesting lower volatility compared to non-brominated compounds .
Toxicity and Environmental Impact
  • 1-Bromo-2-chloro-1,2-difluoroethene: No direct toxicity data are available. However, brominated compounds often exhibit higher toxicity than fluorinated analogues. For example, 1-bromo-2-chloro-1,1,2-trifluoroethane has an LC₅₀ of 117 gm/m³ in mice, causing liver and kidney damage .

Q & A

Q. How can the stereoisomers of 1-bromo-2-chloro-1,2-difluoroethene be determined and drawn?

The compound exhibits cis-trans isomerism due to the restricted rotation around the double bond and distinct substituents (Br, Cl, F). To draw stereoisomers:

  • Assign substituents to each carbon of the double bond. For cis isomer, place heavier halogens (Br and Cl) on the same side; for trans, place them on opposite sides.
  • Use wedge-and-dash notation to denote spatial arrangement, ensuring substituents are adjacent on the double bond.
  • Validate using IUPAC nomenclature rules and computational tools (e.g., Gaussian for geometry optimization) .

Q. What spectroscopic methods are effective for characterizing 1-bromo-2-chloro-1,2-difluoroethene?

Key techniques include:

  • ¹⁹F NMR : Chemical shifts and coupling constants (J) differentiate cis vs. trans isomers. For example, cis fluorine atoms exhibit larger J-couplings due to proximity.
  • ¹H NMR : Adjacent protons (if present) show splitting patterns influenced by halogen electronegativity.
  • IR Spectroscopy : C=C and C-F/C-Cl stretching frequencies provide structural confirmation.
  • Mass Spectrometry : Fragmentation patterns identify halogen loss (e.g., Br vs. Cl) .

Q. What are the recommended synthetic routes for 1-bromo-2-chloro-1,2-difluoroethene?

While direct synthesis data is limited, analogous halogenated ethenes suggest:

  • Radical Halogenation : Use UV light to initiate bromination/chlorination of 1,2-difluoroethene.
  • Dehydrohalogenation : Eliminate HX from 1-bromo-2-chloro-1,1,2-trifluoroethane using strong bases (e.g., KOH).
  • Cross-Metathesis : Employ transition-metal catalysts (e.g., Grubbs) to exchange substituents on pre-halogenated ethenes. Purity should be verified via GC-MS and elemental analysis .

Advanced Research Questions

Q. How do electron correlation effects influence NMR J-couplings in halogenated ethenes like 1-bromo-2-chloro-1,2-difluoroethene?

Electron correlation significantly impacts Fermi contact (FC) contributions to J-couplings:

  • Localized Molecular Orbital (LMO) Analysis : The σ(C-C) bond and lone pairs of halogens dominate FC terms. For example, in trans-1,2-difluoroethene, σ(C-C) contributes ~133 Hz to ¹J(C-C) .
  • Computational Validation : Use EOM-CCSD or DFT with exact exchange (e.g., B3LYP) to model coupling constants. Compare results with experimental data to refine functional choices .

Q. How can contradictions between experimental and computational thermochemical data for halogenated ethenes be resolved?

Discrepancies often arise from:

  • Basis Set Limitations : Use augmented basis sets (e.g., aug-cc-pVTZ) to capture electron correlation.
  • Thermodynamic vs. Kinetic Stability : For example, cis-1,2-difluoroethene is thermodynamically stable but kinetically inert at room temperature due to high isomerization barriers (~615 K required) .
  • Experimental Calibration : Cross-validate computed ΔG values with calorimetry or gas-phase equilibria studies .

Q. What kinetic parameters govern the cis-trans isomerization of 1-bromo-2-chloro-1,2-difluoroethene?

Key factors include:

  • Activation Energy (Eₐ) : Determined via Arrhenius plots using variable-temperature NMR or UV-Vis kinetics. For analogous difluoroethenes, Eₐ exceeds 100 kJ/mol, requiring catalytic intervention.
  • Transition State Analysis : Use QM/MM methods to model the twisted double bond intermediate. Halogen electronegativity affects bond polarization and barrier heights.
  • Catalytic Effects : Metal catalysts (e.g., Pt) or Lewis acids (e.g., AlCl₃) lower Eₐ by stabilizing partial charges .

Q. How can density-functional theory (DFT) be optimized for studying the electronic structure of polyhalogenated ethenes?

Best practices include:

  • Hybrid Functionals : B3LYP or M06-2X for accurate thermochemistry and halogen bonding effects.
  • Dispersion Corrections : Apply Grimme’s D3 correction to account for van der Waals interactions.
  • Solvent Modeling : Use PCM or SMD for solution-phase reactions.
  • Benchmarking : Validate against high-level methods (e.g., CCSD(T)) or experimental geometries .

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